molecular formula C16H12ClN5O2S B12032674 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-40-5

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032674
CAS No.: 478256-40-5
M. Wt: 373.8 g/mol
InChI Key: ROGFDQMMJNCVNA-GIJQJNRQSA-N
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Description

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the nitrophenyl and methylphenyl groups through condensation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles like sodium azide or thiourea are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Properties

CAS No.

478256-40-5

Molecular Formula

C16H12ClN5O2S

Molecular Weight

373.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O2S/c1-10-3-2-4-11(7-10)15-19-20-16(25)21(15)18-9-12-8-13(22(23)24)5-6-14(12)17/h2-9H,1H3,(H,20,25)/b18-9+

InChI Key

ROGFDQMMJNCVNA-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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